molecular formula C24H30O5 B1248030 Esuberaprost CAS No. 94132-88-4

Esuberaprost

Cat. No.: B1248030
CAS No.: 94132-88-4
M. Wt: 398.5 g/mol
InChI Key: CTPOHARTNNSRSR-NOQAJONNSA-N
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Description

Esuberaprost is a synthetic prostacyclin analogue and a stereoisomer of beraprost. It is known for its potent vasodilatory properties and is primarily used in the treatment of pulmonary arterial hypertension. This compound acts as an agonist for the prostacyclin receptor, leading to various therapeutic effects, including the relaxation of vascular smooth muscles and inhibition of platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of esuberaprost involves several steps, starting from the synthesis of the core benzofuran structure. The key steps include:

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions: Esuberaprost undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .

Scientific Research Applications

Esuberaprost has a wide range of scientific research applications, including:

Mechanism of Action

Esuberaprost exerts its effects by binding to the prostacyclin receptor (IP receptor) on the surface of endothelial cells and smooth muscle cells. This binding activates the cyclic AMP (cAMP) pathway, leading to the relaxation of vascular smooth muscles and inhibition of platelet aggregation. The elevated levels of cAMP reduce vascular resistance and improve blood flow, particularly in patients with pulmonary arterial hypertension .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its higher potency and selectivity for the prostacyclin receptor compared to other prostacyclin analogues. It has been shown to be more effective in inhibiting smooth muscle cell proliferation and increasing cAMP levels, making it a valuable compound for therapeutic applications .

Properties

CAS No.

94132-88-4

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid

InChI

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15-,17-,19+,20+,21-,23-/m0/s1

InChI Key

CTPOHARTNNSRSR-NOQAJONNSA-N

Isomeric SMILES

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

94132-88-4

Origin of Product

United States

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